4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C23H20N4O2S. This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4O2S/c1-28-20-12-10-19(11-13-20)22-25-26-23(30)27(22)24-15-18-8-5-9-21(14-18)29-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,26,30)/b24-15+ |
InChI Key |
UEDPSYCTALSBAC-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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